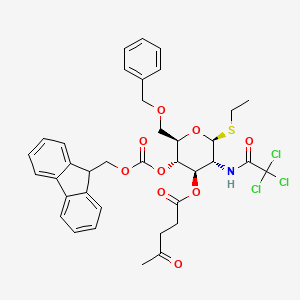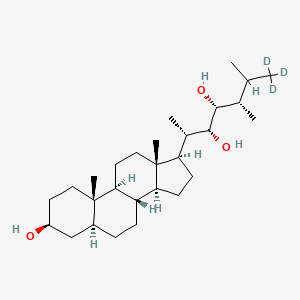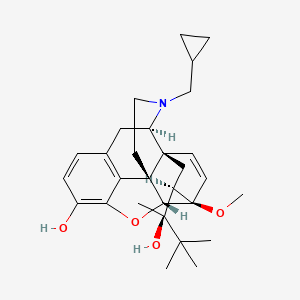
18,19-Dehydrobuprenorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18,19-Dehydrobuprenorphine, also known as HS-599, is a didehydro derivative of buprenorphine. This compound is notable for its high potency, being approximately twice as potent as buprenorphine. It has shown a long-lasting antinociceptive response in animal tests and does not induce conditioned place-preference, unlike buprenorphine and morphine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dehydrobuprenorphine involves the dehydrogenation of buprenorphine. The process typically includes the use of specific reagents and catalysts to facilitate the removal of hydrogen atoms from the buprenorphine molecule. The exact reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be economically and ecologically efficient, ensuring high yields and minimal waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
18,19-Dehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to buprenorphine or other related compounds.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
科学研究应用
18,19-Dehydrobuprenorphine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Due to its high potency and long-lasting effects, it is investigated for potential use in pain management and addiction treatment.
作用机制
18,19-Dehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It has a high affinity for the μ-opioid receptor, which is responsible for its potent analgesic effects. The compound also interacts with δ- and κ-opioid receptors, although with lower affinity. The molecular targets and pathways involved in its mechanism of action are similar to those of buprenorphine but with enhanced potency and duration of action .
相似化合物的比较
Similar Compounds
Buprenorphine: The parent compound of 18,19-Dehydrobuprenorphine, known for its use in pain management and addiction treatment.
Morphine: A well-known opioid analgesic with a different mechanism of action and side effect profile.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
Uniqueness
This compound is unique due to its high potency, long-lasting effects, and lack of conditioned place-preference induction. These properties make it a promising candidate for further research and potential therapeutic applications .
属性
CAS 编号 |
155203-05-7 |
|---|---|
分子式 |
C29H39NO4 |
分子量 |
465.6 g/mol |
IUPAC 名称 |
(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI 键 |
XXEUUFWMPBSHCE-IHFGGWKQSA-N |
手性 SMILES |
C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
规范 SMILES |
CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
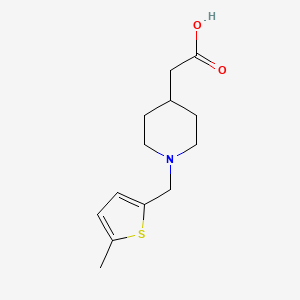


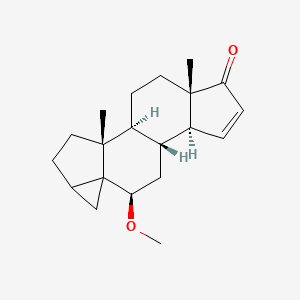
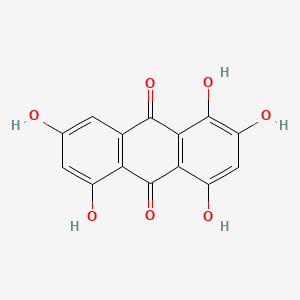

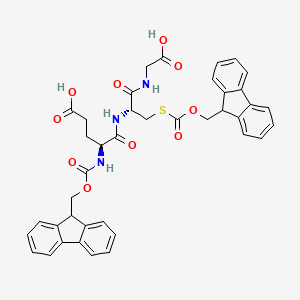

![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
